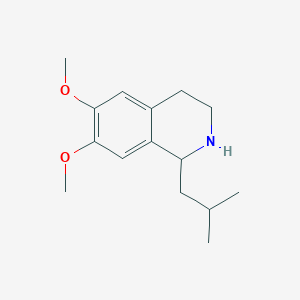
(Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. The compound has shown promising results in inhibiting the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene expression and chromatin remodeling.
Mécanisme D'action
(Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide inhibits the activity of HATs by binding to a specific pocket on the enzyme surface. The compound interacts with the acetyl-CoA binding site and prevents the transfer of the acetyl group to the histone substrate. This inhibition leads to a decrease in the acetylation of histones and affects the downstream gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of HATs by this compound leads to changes in the acetylation status of histones, affecting gene expression and chromatin remodeling. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of PCAF. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of GCN5.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency. It has been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations. It has low solubility in water, which can affect its bioavailability and limit its use in certain experiments. Additionally, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of (Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide in scientific research. One potential application is in the study of epigenetic regulation of gene expression. This compound can be used to investigate the role of HATs in various biological processes and to identify new targets for drug development. Another potential application is in the development of new cancer therapies. This compound has been shown to induce apoptosis in cancer cells and could be used as a starting point for the development of new anticancer drugs. Overall, this compound has great potential for advancing our understanding of gene regulation and for the development of new therapeutics.
Méthodes De Synthèse
The synthesis of (Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide involves a series of chemical reactions starting from commercially available compounds. The first step is the preparation of 2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetic acid, which is then coupled with 3-isopropoxypropylamine to obtain the desired product. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
(Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide has been extensively used in scientific research as a tool to study the role of HATs in various biological processes. HATs are known to regulate the acetylation of histones, which in turn affects gene expression and chromatin remodeling. This compound has been shown to inhibit the activity of several HATs, including p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). This inhibition leads to changes in the acetylation status of histones and affects the expression of downstream genes.
Propriétés
Formule moléculaire |
C13H23N3O3S |
|---|---|
Poids moléculaire |
301.41 g/mol |
Nom IUPAC |
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C13H23N3O3S/c1-9(2)19-7-5-6-15-11(17)8-10-12(18)16(4)13(14-3)20-10/h9-10H,5-8H2,1-4H3,(H,15,17) |
Clé InChI |
RTDSPZBRUBBPOB-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)CC1C(=O)N(C(=NC)S1)C |
SMILES canonique |
CC(C)OCCCNC(=O)CC1C(=O)N(C(=NC)S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)
![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)

![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)


![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)

![N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B256251.png)

